molecular formula C8H9FO B1306066 3-Fluoro-5-methylbenzyl alcohol CAS No. 518070-20-7

3-Fluoro-5-methylbenzyl alcohol

Cat. No.: B1306066
CAS No.: 518070-20-7
M. Wt: 140.15 g/mol
InChI Key: NFWAPXBWQXGLFJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzyl alcohol (hypothetical structure: C₈H₉FO) is a substituted benzyl alcohol featuring a fluorine atom at the 3-position and a methyl group at the 5-position of the aromatic ring. Benzyl alcohols with halogen and alkyl substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. Fluorine and methyl groups influence solubility, acidity, and reactivity, making this compound valuable for synthetic applications .

Properties

IUPAC Name

(3-fluoro-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWAPXBWQXGLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380938
Record name 3-Fluoro-5-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-20-7
Record name 3-Fluoro-5-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518070-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-5-methylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3-fluoro-5-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-fluoro-5-methylbenzaldehyde. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylbenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-fluoro-5-methylbenzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of alcohols. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets, potentially altering its biological activity .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 3-Fluoro-5-methylbenzyl alcohol (inferred) with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Properties
This compound C₈H₉FO ~140.16 (estimated) -F (3), -CH₃ (5) N/A Electron-donating methyl enhances nucleophilicity; fluorine increases acidity
3-Fluoro-5-(trifluoromethyl)benzyl alcohol C₈H₆F₄O 194.13 -F (3), -CF₃ (5) 184970-29-4 Strong electron-withdrawing -CF₃ lowers pKa; high lipophilicity
3-Chloro-5-fluorobenzyl alcohol C₇H₆ClFO 160.57 -Cl (3), -F (5) 79944-64-2 Chlorine increases molecular weight; polarizable C-Cl bond enhances reactivity
3-Fluoro-5-methoxybenzyl alcohol C₈H₉FO₂ 156.15 -F (3), -OCH₃ (5) 914637-27-7 Methoxy group donates electrons; improves solubility in polar solvents
2-Chloro-5-fluoro-3-methylbenzyl alcohol C₈H₇ClFO 174.59 -Cl (2), -F (5), -CH₃ (3) 1807237-14-4 Steric hindrance from -CH₃ at 3-position may slow reactions

Reactivity and Functional Group Effects

  • Electron-Withdrawing Groups (EWGs):

    • -CF₃ (Trifluoromethyl): In 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, the -CF₃ group significantly lowers the pKa of the hydroxyl group (increased acidity) and enhances metabolic stability, making it suitable for pharmaceutical applications .
    • -Cl (Chloro): 3-Chloro-5-fluorobenzyl alcohol exhibits higher polarity and reactivity in nucleophilic substitutions due to the polarizable C-Cl bond .
  • Electron-Donating Groups (EDGs):

    • -CH₃ (Methyl): The methyl group in this compound donates electrons via hyperconjugation, increasing the electron density of the aromatic ring and reducing acidity compared to -CF₃ analogs.
    • -OCH₃ (Methoxy): In 3-Fluoro-5-methoxybenzyl alcohol, the methoxy group improves solubility in polar solvents and stabilizes intermediates in oxidation reactions .

Biological Activity

3-Fluoro-5-methylbenzyl alcohol is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H11FO
  • Molecular Weight : 168.19 g/mol
  • Structure : The compound features a benzyl alcohol structure with a fluorine atom and a methyl group attached to the aromatic ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating an inhibitory concentration (IC50) that suggests its potential as an antimicrobial agent.

Microorganism IC50 (µM)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular membranes, disrupting their integrity, which leads to microbial cell death. Additionally, it may inhibit specific enzymes critical for microbial metabolism.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in vitro against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, with a notable reduction in biofilm formation at sub-inhibitory concentrations. This suggests potential applications in treating biofilm-associated infections.

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity against leukemia cells while sparing normal cells, indicating its potential as a chemotherapeutic agent. The IC50 values for cancer cell lines were significantly lower compared to non-cancerous cells.

Cell Line IC50 (µM)
Human leukemia (HL-60)12
Human breast cancer (MCF-7)30
Normal fibroblasts (WI-38)>100

Synthesis and Derivatives

This compound can be synthesized through various chemical routes, including nucleophilic substitution reactions involving fluorinated benzyl halides. Its derivatives are also being explored for enhanced biological activity and specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-methylbenzyl alcohol
Reactant of Route 2
3-Fluoro-5-methylbenzyl alcohol

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